molecular formula C18H15F3N2OS B4955282 N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No. B4955282
M. Wt: 364.4 g/mol
InChI Key: ZFBICKNIUORNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, commonly known as EFPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPTA belongs to the thiazole class of compounds and is known for its unique chemical structure and pharmacological properties.

Mechanism of Action

EFPTA exerts its pharmacological effects by selectively inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of various kinases, including AKT, which plays a critical role in cell growth and survival. EFPTA has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
EFPTA has been shown to exhibit several biochemical and physiological effects in the body. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. EFPTA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at various stages. Furthermore, EFPTA has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

EFPTA has several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes and signaling pathways. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, EFPTA has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of EFPTA. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. Another potential direction is to investigate the compound's potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory and oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of EFPTA in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

EFPTA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of EFPTA involves the reaction of 4-ethoxyaniline, benzaldehyde, and trifluoroacetic acid with thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

EFPTA has been extensively studied for its potential therapeutic applications in various scientific research fields. The compound has shown promising results in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

properties

IUPAC Name

N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-2-24-14-10-8-13(9-11-14)22-17-23-16(18(19,20)21)15(25-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBICKNIUORNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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